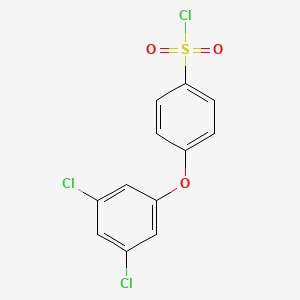

4-(3,5-dichlorophenoxy)benzenesulfonyl Chloride

説明

4-(3,5-Dichlorophenoxy)benzenesulfonyl chloride is an organosulfur compound characterized by a benzenesulfonyl chloride core substituted with a 3,5-dichlorophenoxy group at the para position. This structural motif renders it highly reactive due to the electron-withdrawing nature of the sulfonyl chloride group (-SO₂Cl) and the dichlorophenoxy substituent. Such compounds are pivotal intermediates in synthesizing sulfonamides, agrochemicals, and pharmaceuticals, where the sulfonyl chloride group facilitates nucleophilic substitution reactions .

特性

IUPAC Name |

4-(3,5-dichlorophenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3O3S/c13-8-5-9(14)7-11(6-8)18-10-1-3-12(4-2-10)19(15,16)17/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZQQEVNPGGWMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 4-(3,5-dichlorophenoxy)benzenesulfonyl chloride typically involves the reaction of 3,5-dichlorophenol with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

化学反応の分析

4-(3,5-Dichlorophenoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s phenoxy and sulfonyl groups can undergo transformations under appropriate conditions.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and water for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

4-(3,5-Dichlorophenoxy)benzenesulfonyl chloride is widely used in scientific research, particularly in:

Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with amino groups in proteins.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-(3,5-dichlorophenoxy)benzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in other molecules, such as amino groups in proteins. This reactivity makes it useful for modifying biomolecules and studying enzyme mechanisms .

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 4-(3,5-dichlorophenoxy)benzenesulfonyl chloride with structurally related benzenesulfonyl chlorides, emphasizing substituent effects, physicochemical properties, and synthetic applications.

Substituent Position and Halogen Variation

- 4-(3,4-Dichlorophenoxy)benzenesulfonyl Chloride This isomer differs only in the position of chlorine atoms on the phenoxy group (3,4- vs. 3,5-dichloro).

4-Bromo-3,5-difluorobenzenesulfonyl Chloride (CAS RN 518057-63-1)

Replacing chlorine with bromine (larger atomic radius) and fluorine (higher electronegativity) impacts both steric and electronic properties. Bromine increases molecular weight (MW = 291.53 g/mol) and may reduce solubility in polar solvents, while fluorine’s strong electron-withdrawing effect could enhance electrophilicity at the sulfonyl chloride group. Purity is reported at 95%, though melting point data are absent .

Heterocyclic and Bulky Substituents

3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl Chloride

The incorporation of a pyrazole ring introduces nitrogen atoms, enabling hydrogen bonding and π-π interactions. This heterocyclic substituent likely increases solubility in polar aprotic solvents compared to halogenated analogs. It has a melting point of 76.5–78.5°C and is priced at ¥54,900/g (97% purity), suggesting specialized applications in medicinal chemistry .Benzenesulfonyl Chlorides with tert-Butyl Groups

Compounds like 3,5-bis(1,1-dimethylethyl)benzenesulfonyl chloride feature bulky tert-butyl groups, which impose significant steric hindrance. This reduces reactivity toward bulky nucleophiles but may improve thermal stability. Such derivatives are often used in polymer chemistry or as stabilizers .

Perfluorinated Derivatives

- 4-(Pentadecafluoroheptyl)benzenesulfonyl Chloride (CAS RN 25444-35-3)

Perfluorinated alkyl chains confer extreme hydrophobicity and chemical inertness. These compounds are utilized in surfactants, coatings, and fire-retardant materials. Their synthesis typically involves fluorinated precursors, which are costlier and require specialized handling .

Nitro-Substituted Derivatives

- 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonyl Chloride The nitro group (-NO₂) strongly deactivates the aromatic ring, directing electrophilic attacks to specific positions. This compound’s IUPAC name and SMILES notation (C1=CC(=C(C=C1N+[O-])Cl)OC2=C(C=C(C=C2Cl)S(=O)(=O)Cl)Cl) highlight its complex substitution pattern, which may be tailored for explosive precursors or high-energy materials .

Data Table: Key Comparative Properties

生物活性

4-(3,5-Dichlorophenoxy)benzenesulfonyl chloride, a sulfonyl chloride derivative, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on antitumor effects, mechanisms of action, and applications in various fields.

Chemical Structure

The compound is characterized by the presence of a dichlorophenoxy group attached to a benzenesulfonyl chloride moiety. This structure is significant as it influences the compound's reactivity and biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. Research conducted on various cancer cell lines has demonstrated promising results:

- Cell Lines Tested : The compound was evaluated against multiple cancer cell lines including breast (MCF-7), colon (HCT116), and prostate (PC-3) cancer cells.

- Mechanism of Action : The proposed mechanism involves the inhibition of cell proliferation and induction of apoptosis. The compound appears to interact with specific cellular pathways that regulate cell survival and death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| HCT116 | 15 | Cell cycle arrest |

| PC-3 | 12 | Inhibition of proliferation |

Insecticidal Properties

The sulfonyl chloride group has been associated with insecticidal activity. Compounds similar to this compound have shown efficacy in targeting GABA-gated chloride channels in insects, making them effective as pesticides.

The exact mechanism of action for this compound remains partially understood. However, studies suggest that it may involve:

- Interaction with Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Disruption of Cellular Signaling : It could interfere with signaling pathways that promote tumor growth.

Case Studies

- Breast Cancer Study : A study published in Cancer Research assessed the effects of the compound on MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with accompanying morphological changes consistent with apoptosis .

- Insecticide Efficacy : Research conducted on agricultural pests demonstrated that formulations containing sulfonyl chlorides effectively reduced pest populations by targeting neuroreceptor pathways .

Q & A

Q. What are the common synthetic routes for 4-(3,5-dichlorophenoxy)benzenesulfonyl chloride, and how can reaction efficiency be optimized?

- Methodological Answer : A typical synthesis involves chlorosulfonation of 4-(3,5-dichlorophenoxy)benzene using chlorosulfonic acid at 60–80°C for 30–60 minutes . Optimization includes controlling stoichiometric ratios (e.g., 5:1 chlorosulfonic acid to substrate) and reaction time to minimize side products like sulfonic acids. Post-synthesis, the product is quenched in ice-water to precipitate the sulfonyl chloride, followed by recrystallization from non-polar solvents (e.g., hexane) to achieve >90% purity . Monitoring via thin-layer chromatography (TLC) with UV detection ensures reaction progress .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the aromatic substitution pattern (e.g., singlet for 3,5-dichlorophenoxy protons, doublets for sulfonyl chloride protons) .

- FT-IR : Peaks at ~1370 cm (S=O asymmetric stretch) and 1180 cm (S=O symmetric stretch) validate the sulfonyl chloride group .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion [M+H] at m/z 349.92 (calculated for CHClOS) .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Storage under inert gas (argon or nitrogen) in sealed, desiccated containers at –20°C is recommended. Stability tests via thermogravimetric analysis (TGA) show decomposition onset at 120°C, suggesting avoidance of prolonged heating above 80°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected splitting patterns) may arise from impurities or residual solvents. Strategies include:

Q. What experimental designs are suitable for studying the hydrolysis kinetics of this sulfonyl chloride?

- Methodological Answer : Hydrolysis in aqueous buffers (pH 2–12) can be monitored via:

Q. How can this compound be utilized in the synthesis of bioactive sulfonamide derivatives?

- Methodological Answer : React with amines (e.g., primary alkyl/aryl amines) under Schotten-Baumann conditions:

Q. What strategies mitigate side reactions during coupling reactions with nucleophiles?

- Methodological Answer : Competing hydrolysis or over-sulfonylation can be minimized by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。